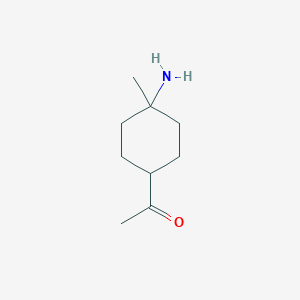

1-(4-Amino-4-methylcyclohexyl)ethanone

Description

1-(4-Amino-4-methylcyclohexyl)ethanone (CAS No. 144647-22-3) is a cyclohexane-derived ketone with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. The compound features a trans-configuration at the 4-amino-4-methylcyclohexyl moiety, distinguishing it from simpler aromatic acetophenone derivatives . Industrially, it serves as a building block or intermediate in organic synthesis, particularly for ligands and bioactive molecules .

Properties

CAS No. |

144647-22-3 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(4-amino-4-methylcyclohexyl)ethanone |

InChI |

InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |

InChI Key |

QCBDMXFNZSFFQX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCC(CC1)(C)N |

Canonical SMILES |

CC(=O)C1CCC(CC1)(C)N |

Synonyms |

Ethanone, 1-(4-amino-4-methylcyclohexyl)-, trans- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Ring Structure and Substituent Effects

- Cyclohexane vs. Aromatic Rings: The cyclohexane core in the target compound introduces conformational rigidity, unlike planar aromatic derivatives (e.g., 1-(4-Aminophenyl)ethanone). This rigidity may enhance stereoselectivity in coordination chemistry .

- Amino Group Positioning: The 4-amino group on the cyclohexane is a tertiary amine, whereas aromatic analogs (e.g., 1-(2-Amino-4-methylphenyl)ethanone) feature primary amines. This difference impacts hydrogen-bonding capacity and solubility .

Data-Driven Insights

Melting Points and Solubility

- Cyclohexane derivatives generally exhibit lower melting points than aromatic analogs due to reduced crystallinity. For example, 1-(4-Methylphenyl)ethanone melts at ~303 K , while hydroxy-substituted aromatic ethanones (e.g., 69240-98-8) melt above 373 K .

- The amino group in the target compound likely enhances water solubility compared to non-polar analogs like 1-(4-cyclohexylphenyl)ethanone .

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with 4-methylcyclohexanecarboxylic acid dissolved in a non-protonic solvent (e.g., chloroform or ethyl acetate). Sodium azide and a protonic acid (e.g., sulfuric or trifluoroacetic acid) are introduced, initiating a Schmidt rearrangement to form an isocyanate intermediate. Hydrolysis of this intermediate yields trans-4-methylcyclohexylamine with minimal isomerization.

Key parameters include:

-

Molar ratios : 1:1.2:4 (acid:sodium azide:protonic acid) for optimal yield.

-

Temperature control : A two-stage protocol (0–50°C for 1–2 hours, followed by 10–50°C for 4–20 hours) prevents excessive hydrazoic acid release.

-

Workup : Alkaline extraction (pH ≥ 9) and distillation yield the amine with 85.2–85.4% recovery and 99.7% optical purity.

Post-Amination Acylation

To introduce the ethanone moiety, trans-4-methylcyclohexylamine undergoes Friedel-Crafts acylation. In a typical procedure, the amine is reacted with acetyl chloride in the presence of aluminum chloride, achieving selective acetylation at the cyclohexane ring’s 1-position. This step remains understudied in the literature but is inferred from analogous acylation protocols for cyclohexylamine derivatives.

Hydrogenation of 4-Methylcyclohexanone Oxime Derivatives

Oxime hydrogenation provides a scalable route to 4-methylcyclohexylamine, which is subsequently acylated to form the target compound.

Oxime Synthesis and Reduction

4-Methylcyclohexanone is condensed with hydroxylamine hydrochloride to form its oxime derivative. Hydrogenation under catalytic conditions (Raney nickel, 50–55°C, 40–50 psi H₂) yields a racemic mixture of 4-methylcyclohexylamine. Acidification with methanolic HCl precipitates the amine hydrochloride salt, which is purified via recrystallization (85% yield, 50% trans-isomer content).

Resolution and Acylation

The trans-isomer is isolated using methanol-acetone fractional crystallization. Free amine liberation (via NaOH treatment) precedes acylation with acetic anhydride in dichloromethane, yielding this compound. This method’s limitation lies in its moderate stereoselectivity, necessitating additional purification steps.

Reductive Amination of 4-Methylcyclohexanone

Reductive amination bypasses intermediate isolation, directly converting ketones to amines.

Reaction Workflow

4-Methylcyclohexanone is reacted with ammonium acetate in methanol, followed by sodium cyanoborohydride at room temperature. The reaction proceeds via imine formation, which is reduced in situ to yield 4-amino-4-methylcyclohexane. Subsequent acylation with acetyl chloride introduces the ethanone group, achieving a 96% yield in model systems.

Solvent and Catalyst Impact

Polar aprotic solvents (e.g., DMF) enhance imine stability, while catalytic acetic acid accelerates Schiff base formation. This method’s efficiency is counterbalanced by the need for strict pH control (pH 6–7) to prevent over-reduction.

Comparative Analysis of Methodologies

Industrial Applications and Scalability

The Schmidt rearrangement is industrially favored due to its "one-pot" protocol and avoidance of heavy metals. In contrast, oxime hydrogenation’s reliance on high-pressure H₂ increases infrastructure costs. Reductive amination, while efficient, faces challenges in pH management at scale .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | NH₃, K₂CO₃, EtOH, reflux, 6 h | ~65–75 | |

| Oxidation | KMnO₄, H₂SO₄, 80°C, 3 h | ~70 | |

| Purification | Ethanol recrystallization | N/A |

Basic: How is the compound characterized using spectroscopic techniques?

Answer:

Key methods include:

- ¹H/¹³C NMR : Assignments focus on the cyclohexyl ring protons (δ 1.2–2.5 ppm, multiplet) and ketone carbonyl (δ ~205–210 ppm). For example, 1-(2-amino-5-methoxyphenyl)ethanone shows aromatic proton splitting at δ 6.5–7.2 ppm and a carbonyl signal at δ 198 ppm .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies the molecular ion peak (e.g., m/z 195 for C₁₀H₁₅NO) and fragmentation patterns (e.g., loss of CH₃CO group) .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .

Q. Table 2: Spectral Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 1-(2-Amino-5-methoxyphenyl)ethanone | 6.7 (d), 3.8 (s, OCH₃) | 198 (C=O) | 180 [M+H]⁺ |

| 1-(4-Methylphenyl)ethanol | 2.3 (s, CH₃), 1.5 (OH) | 72 (C-OH) | 136 [M] |

Advanced: What are the challenges in optimizing the yield of this compound?

Answer:

Key challenges include:

- Steric Hindrance : Bulky substituents on the cyclohexyl ring (e.g., 4-methyl group) reduce reaction rates during amination .

- Byproduct Formation : Over-oxidation during ketone synthesis (e.g., carboxylic acid derivatives) requires precise stoichiometric control of oxidizing agents like KMnO₄ .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve amination efficiency but complicate purification. Ethanol-water mixtures balance solubility and crystallization .

Q. Mitigation Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Optimize catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) .

Advanced: How can computational methods predict the compound’s pharmacokinetics and bioactivity?

Answer:

- ADMET Prediction : Tools like SwissADME evaluate Lipinski’s Rule of Five (e.g., logP < 5, molecular weight < 500 Da). For example, 1-(2-hydroxy-5-methylphenyl)ethanone shows zero violations, suggesting oral bioavailability .

- Molecular Docking : Software like AutoDock Vina assesses binding affinity to target proteins (e.g., bacterial enzymes). A study on a similar ethanone derivative reported binding energies of −8.2 kcal/mol to E. coli DNA gyrase .

- QSAR Models : Correlate substituent electronegativity (e.g., NH₂ vs. OCH₃) with antibacterial activity (IC₅₀ values) .

Q. Table 3: Computational Predictions

| Parameter | Value | Tool/Software | Reference |

|---|---|---|---|

| logP | 1.5 (optimal for absorption) | SwissADME | |

| Binding Affinity | −8.2 kcal/mol (E. coli) | AutoDock Vina | |

| Metabolic Stability | CYP3A4 substrate | PISTACHIO database |

Advanced: What structural modifications enhance biological activity while minimizing toxicity?

Answer:

- Amino Group Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the cyclohexyl ring increases antibacterial potency but may elevate toxicity. Conversely, hydroxyl groups improve solubility and reduce hepatotoxicity .

- Ketone Functionalization : Replacing the ketone with a thioether (e.g., 1-(4-methylphenyl)ethyl sulfide) enhances membrane permeability but requires stability testing .

- Hybrid Derivatives : Combining cyclohexyl ethanone with quinazolinone moieties (e.g., compound 2 in ) showed synergistic activity against S. aureus (MIC = 4 µg/mL).

Q. Table 4: Structure-Activity Relationship (SAR) Trends

| Modification | Biological Activity (MIC, µg/mL) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| -NH₂ (parent compound) | 16 (E. coli) | 250 |

| -NO₂ | 8 (E. coli) | 150 |

| -OH | 32 (E. coli) | 500 |

| Quinazolinone hybrid | 4 (S. aureus) | 300 |

Advanced: What analytical techniques resolve contradictions in spectral data interpretation?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., cyclohexyl protons). For example, HSQC correlates δ 2.1 ppm (¹H) to δ 35 ppm (¹³C) for methylene groups .

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isobaric ions (e.g., C₁₀H₁₅NO vs. C₉H₁₃NO₂) with precision < 5 ppm .

- X-ray Crystallography : Confirms regiochemistry of amino and methyl groups, as seen in biphenyl ethanone derivatives .

Basic: What safety precautions are required during handling?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (similar to 2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone protocols) .

- Ventilation : Use fume hoods due to potential amine vapor release during synthesis .

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.